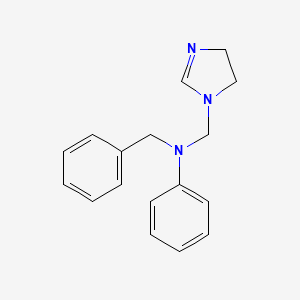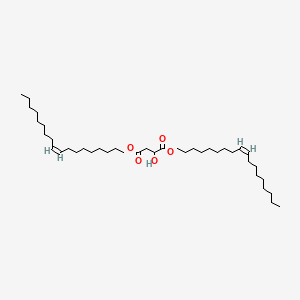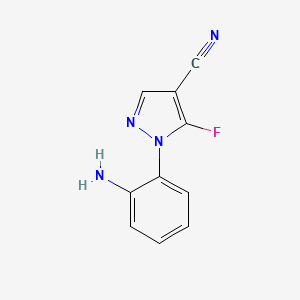
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone is an organic compound with the molecular formula C23H19NO5. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of amino, hydroxy, and ether functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone typically involves multiple steps, starting from readily available anthraquinone derivatives. The general synthetic route includes:
Nitration: Introduction of a nitro group to the anthraquinone core.
Reduction: Conversion of the nitro group to an amino group.
Etherification: Formation of the ether linkage by reacting with 4-methylphenol.
Hydroxylation: Introduction of the hydroxy group at the desired position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Analyse Chemischer Reaktionen
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine or further to a hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Wirkmechanismus
The mechanism of action of 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone involves its interaction with biological molecules through its functional groups. The amino and hydroxy groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The compound’s ability to intercalate into DNA and generate reactive oxygen species may contribute to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Compared to other anthraquinone derivatives, 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone is unique due to its specific functional groups and their arrangement. Similar compounds include:
1-Amino-4-hydroxy-2-methoxyanthraquinone: Lacks the 4-methylphenoxy group, resulting in different chemical properties and applications.
1-Amino-4-hydroxy-2-ethoxyanthraquinone: Similar structure but with an ethoxy group instead of the 4-methylphenoxy group, affecting its reactivity and uses.
Eigenschaften
CAS-Nummer |
26219-05-6 |
|---|---|
Molekularformel |
C23H19NO5 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-[2-(4-methylphenoxy)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H19NO5/c1-13-6-8-14(9-7-13)28-10-11-29-18-12-17(25)19-20(21(18)24)23(27)16-5-3-2-4-15(16)22(19)26/h2-9,12,25H,10-11,24H2,1H3 |
InChI-Schlüssel |
SMEDYRMOLZVXSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


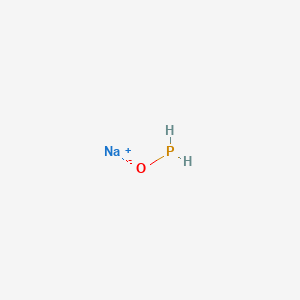
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)



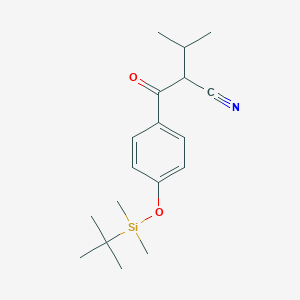

![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
